molecular formula C11H22FNO3 B13093584 tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate

tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate

Cat. No.: B13093584
M. Wt: 235.30 g/mol
InChI Key: WVKNFDYVRRJKJN-MRVPVSSYSA-N
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Description

tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its structural complexity and the presence of a fluorine atom, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated alcohol under controlled conditions. One common method involves the use of tert-butyl carbamate and a fluorinated alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups without interference from the amine .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate-modifying enzymes.

Medicine

In medicinal chemistry, carbamates are often explored for their potential as prodrugs, where the carbamate group can be enzymatically cleaved to release the active drug.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, where the presence of the fluorine atom can enhance the biological activity and stability of the final product .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate involves the formation of a stable carbamate group that can protect amines during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler carbamate without the fluorine and hydroxyl groups.

    tert-butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the fluorinated alcohol moiety.

    tert-butyl N-[(2R,4R)-4-fluoropyrrolidin-2-yl]methylcarbamate: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the fluorine atom and the hydroxyl group in tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate makes it unique compared to other carbamates. These functional groups can significantly alter the compound’s chemical properties, making it more versatile in various applications .

Properties

Molecular Formula

C11H22FNO3

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate

InChI

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m1/s1

InChI Key

WVKNFDYVRRJKJN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(C)(C)F)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO

Origin of Product

United States

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